molecular formula C14H15N5O2 B2820329 (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320380-26-3

(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2820329
CAS No.: 2320380-26-3
M. Wt: 285.307
InChI Key: GAEIEXCHDVWOIH-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a methoxypyridinyl group and a pyrimidinylaminoazetidinyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles (MgO NPs) as a catalyst. This method has been shown to be effective in synthesizing novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . The reaction typically involves the use of trimethylamine as a classical method or MgO NPs to facilitate the reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as MgO NPs can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds share structural similarities and have been studied for their biological activities.

    Indole derivatives: Indole derivatives possess diverse biological activities and are used in various therapeutic applications.

Uniqueness

(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-21-12-11(4-2-5-15-12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIEXCHDVWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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